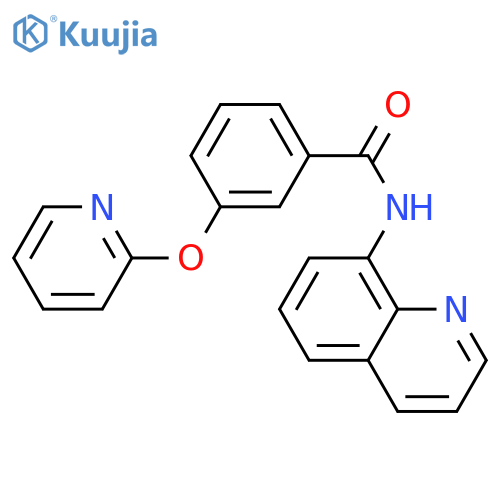Cas no 1797981-32-8 (3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide)

1797981-32-8 structure
商品名:3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-pyridin-2-yloxy-N-quinolin-8-ylbenzamide
- 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide
- AKOS024566249
- 1797981-32-8
- F6445-0149
-
- インチ: 1S/C21H15N3O2/c25-21(24-18-10-4-6-15-8-5-13-23-20(15)18)16-7-3-9-17(14-16)26-19-11-1-2-12-22-19/h1-14H,(H,24,25)
- InChIKey: CAFCOYLBWUWHMO-UHFFFAOYSA-N
- ほほえんだ: C(NC1=C2C(=CC=C1)C=CC=N2)(=O)C1=CC=CC(OC2=NC=CC=C2)=C1
計算された属性
- せいみつぶんしりょう: 341.116426730g/mol
- どういたいしつりょう: 341.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 472
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6445-0149-20μmol |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6445-0149-30mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 30mg |
$119.0 | 2023-09-08 | ||
| Life Chemicals | F6445-0149-10μmol |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6445-0149-5mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6445-0149-10mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 10mg |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6445-0149-25mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 25mg |
$109.0 | 2023-09-08 | ||
| Life Chemicals | F6445-0149-2μmol |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6445-0149-15mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 15mg |
$89.0 | 2023-09-08 | ||
| Life Chemicals | F6445-0149-20mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 20mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6445-0149-3mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 3mg |
$63.0 | 2023-09-08 |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
1797981-32-8 (3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide) 関連製品
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
